molecular formula C5H6N2S B1590733 4-Aminopyridine-3-thiol CAS No. 52334-54-0

4-Aminopyridine-3-thiol

Cat. No. B1590733
CAS RN: 52334-54-0
M. Wt: 126.18 g/mol
InChI Key: XLWSHDHXYQCBCK-UHFFFAOYSA-N
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Description

4-Aminopyridine (4-AP) is an organic compound with the chemical formula C5H4N–NH2 . It is one of the three isomeric amines of pyridine . It is used as a research tool in characterizing subtypes of the potassium channel . It has also been used as a drug, to manage some of the symptoms of multiple sclerosis . It is most noted as an experimental drug for the treatment of various neurological diseases .


Synthesis Analysis

4-Aminopyridine is obtained in high yield after the hydrolysis of the intermediate salt . Some new Schiff bases of 4AP (SBAPs) have been synthesized and evaluated for their putative cognition enhancing, antiamnesic, and anticholinesterase activity . The synthesized and purified SBAPs were characterized by elemental analysis, UV, FTIR, 1H-, and 13C-NMR .


Chemical Reactions Analysis

4-Aminopyridine potentiates acetylcholine (ACh) release by blocking potassium channel in axon terminal . It can be used in the treatment of Alzheimer’s type of dementia and cognitive disorder .


Physical And Chemical Properties Analysis

4-Aminopyridine has a molecular formula of C5H6N2 and an average mass of 94.115 Da . It is readily absorbed through the skin and the gastrointestinal tract, monoaminopyridines are widely distributed in the body, including the brain .

Scientific Research Applications

Antibacterial Activity

A study by Karuna et al. (2021) demonstrates the antibacterial potential of thiazolepyridine derivatives, synthesized through a reaction involving 3-aminopyridine-2-thiol. These compounds showed moderate bacterial growth inhibition on Staphylococcus aureus and Bacillus subtilis strains, indicating their potential use as antibacterial agents (Karuna et al., 2021).

Covalent Protein Modification

Schardon et al. (2017) explored 4-halopyridines, including 4-aminopyridine-3-thiol, for selective and tunable covalent modification of proteins. This research is significant for developing chemical probes and understanding protein function and interactions (Schardon et al., 2017).

Potassium Channel Interactions

Yeh et al. (1976) investigated the effects of aminopyridines, including 4-aminopyridine, on potassium channels in squid axon membranes. This research provides insight into the use of aminopyridines as tools to study potassium conductance in excitable membranes (Yeh et al., 1976).

Protein Conjugate Synthesis

King et al. (1978) described a method for preparing protein conjugates via intermolecular disulfide bond formation, using compounds including 4-dithiopyridyl groups derived from 4-aminopyridine. This technique is valuable in biochemical research for creating specific protein conjugates (King et al., 1978).

Synthesis of Novel Compounds

Grigor’ev et al. (2015) developed an efficient synthesis method for novel 4-acyl-2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which are of interest due to their wide range of pharmaceutical and biological applications (Grigor’ev et al., 2015).

Biodegradation in Environment

Takenaka et al. (2013) studied the biodegradation of 4-aminopyridine, focusing on its degradation mechanism in the environment and identifying the bacterial strains involved. This research is crucial for understanding the environmental impact and degradation pathways of 4-aminopyridine (Takenaka et al., 2013).

Novel Drug Synthesis

Sahb and Kadam (2022) conducted research on the synthesis of new derivatives of thiazolidine and oxazepine linked to pyridine moieties, including 4-aminopyridine. These compounds are explored for their biological activity and potential as multi-drugs (Sahb & Kadam, 2022).

Synthesis for Imaging Applications

Basuli et al. (2018) developed an efficient method for synthesizing 3-[18 F]fluoro-4-aminopyridine, a fluorine-18-labeled derivative of 4-aminopyridine, for positron emission tomography (PET) imaging of demyelination. This method enhances the yield and specific activity of the compound, which is crucial for medical imaging applications (Basuli et al., 2018).

Peptide/Protein Synthesis

Ohkawachi et al. (2020) introduced sulfanylmethyldimethylaminopyridine as a useful thiol additive in ligation chemistry for peptide/protein synthesis. This compound, containing an acidic thiol group, enhances the efficiency of native chemical ligation, beneficial for synthesizing cyclic peptides and proteins (Ohkawachi et al., 2020).

Safety And Hazards

4-Aminopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is acutely toxic and part of this toxic response may be due to its ability to block K+ channels causing, among other effects, convulsions or seizures .

Future Directions

4-Aminopyridine is a promising treatment option for patients with gain-of-function KCNA2-encephalopathy . All six patients experiencing daily absence, myoclonic, or atonic seizures became seizure-free (except some remaining provoked seizures). Two of six patients experiencing generalized tonic-clonic seizures showed marked improvement, three showed no effect, and one worsening. Nine patients showed improved gait, ataxia, alertness, cognition, or speech . 4-Aminopyridine was well tolerated up to 2.6 mg/kg per day .

properties

IUPAC Name

4-aminopyridine-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c6-4-1-2-7-3-5(4)8/h1-3,8H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWSHDHXYQCBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555226
Record name 4-Aminopyridine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopyridine-3-thiol

CAS RN

52334-54-0
Record name 4-Aminopyridine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Takahashi, K Ueda - Pharmaceutical Bulletin, 1956 - jstage.jst.go.jp
… hydrolysis with hydrochloric acid to 4—aminopyridine~3~thiol (V). … by elemental analyses to be 4~aminopyridine~3—thiol picrate … Contrary to 4~aminopyridine~3~thiol (V), H 2 (VIII) was …
Number of citations: 3 www.jstage.jst.go.jp
JAN EPSZTAJN - Advances in Heterocyclic Chemistry, 1992 - books.google.com
… Convenient syntheses of the rare thiazolo [5, 4-c] pyridine 279 and 4aminopyridine-3-thiol (281) systems have been achieved (Scheme 83) [88CI (L) 302]. Thus, metalation of 263 …
Number of citations: 0 books.google.com
K Smith, CM Lindsay, IK Morris - CHEMISTRY …, 1988 - SOC CHEMICAL INDUSTRY 14 …
Number of citations: 25
高橋酉蔵, 上田寛一 - Pharmaceutical bulletin, 1956 - jlc.jst.go.jp
… hydrolysis with hydrochloric acid to 4—aminopyridine~3~thiol (V). … by elemental analyses to be 4~aminopyridine~3—thiol picrate … Contrary to 4~aminopyridine~3~thiol (V), H 2 (VIII) was …
Number of citations: 4 jlc.jst.go.jp
K SMITH, CM LINDSAY, IK MORRIS - ChemInform, 1988 - Wiley Online Library
Number of citations: 0

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